molecular formula C18H20O4 B584964 Depropylamino Hydroxy Propafenone-d5 CAS No. 1346598-59-1

Depropylamino Hydroxy Propafenone-d5

Cat. No.: B584964
CAS No.: 1346598-59-1
M. Wt: 305.385
InChI Key: KRSTZDUMPGTWJG-YZYYPZMPSA-N
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Description

Depropylamino Hydroxy Propafenone-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Propafenone, a class 1C antiarrhythmic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Depropylamino Hydroxy Propafenone-d5 involves multiple steps, starting with the preparation of the core Propafenone structureThe reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Depropylamino Hydroxy Propafenone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Depropylamino Hydroxy Propafenone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Depropylamino Hydroxy Propafenone-d5 is similar to that of Propafenone. It acts by blocking the fast inward sodium current, which slows the rate of increase of the action potential. This prolongs conduction and refractoriness in the myocardium, reducing spontaneous automaticity and exhibiting some beta-blockade activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Depropylamino Hydroxy Propafenone-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracing in various studies .

Biological Activity

Depropylamino Hydroxy Propafenone-d5 (DHP-d5) is a deuterium-labeled derivative of Depropylamino Hydroxy Propafenone, which itself is a metabolite of the antiarrhythmic drug Propafenone. This compound is primarily utilized in pharmacokinetic studies to investigate the metabolism and effects of Propafenone in biological systems. The incorporation of deuterium enhances the analytical sensitivity in mass spectrometry, making DHP-d5 a valuable tool in drug metabolism research.

  • Chemical Formula : C18H15D5O4
  • Molecular Weight : Approximately 305.38 g/mol
  • CAS Number : 1346598-59-1

DHP-d5 does not exhibit direct pharmacological activity but serves as a marker for quantifying Propafenone and its metabolites. Its role is significant in understanding the metabolic pathways and interactions within biological systems. The primary mechanism of Propafenone, and by extension its metabolites, involves the inhibition of sodium channels, which is crucial for its antiarrhythmic effects.

Drug Metabolism and Pharmacokinetics (DMPK)

DHP-d5 is primarily used in DMPK studies to assess the absorption, distribution, metabolism, and excretion (ADME) of Propafenone. By comparing levels of DHP-d5 with unlabeled DHP in biological samples, researchers can gain insights into the metabolism rates of Propafenone.

Electrophysiological Effects

Research has demonstrated that Propafenone and its metabolite 5-hydroxypropafenone significantly inhibit HERG (human ether-a-go-go-related gene) potassium channels, which play a critical role in cardiac repolarization. In controlled studies:

  • Propafenone inhibited HERG current by approximately 78.7% .
  • 5-Hydroxypropafenone showed similar inhibition at around 71.1% .

These results indicate that both compounds interact with HERG channels, affecting cardiac rhythm and potentially leading to arrhythmias if not monitored properly.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences among various compounds related to DHP-d5:

Compound NameMolecular FormulaKey Features
PropafenoneC21H27NO3A sodium channel blocker used for arrhythmias.
5-Hydroxy PropafenoneC18H20O4A major active metabolite involved in similar pathways.
N-Depropyl PropafenoneC19H25NO3Lacks the propyl group affecting its activity.
Depropylamino Chloro PropafenoneC18H20ClO4Another impurity related to Propafenone metabolism.

Case Studies and Research Findings

  • Study on HERG Channel Inhibition :
    • A study assessed the effects of Propafenone and its metabolites on HERG channels using CHO cells transfected with HERG genes. Results indicated that both compounds effectively blocked HERG channels, which are critical for cardiac action potentials .
  • Electrophysiological Properties :
    • In an experiment involving guinea pig papillary muscle fibers, it was found that while all three compounds (Propafenone, 5-Hydroxypropafenone, N-Depropylpropafenone) affected the maximum rate of depolarization (Vmax), only 5-Hydroxypropafenone altered refractory periods significantly at high concentrations .
  • Metabolic Pathway Analysis :
    • DHP-d5 has been utilized in studies to trace metabolic pathways of Propafenone, providing crucial data on how different metabolites influence pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSTZDUMPGTWJG-YZYYPZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747510
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-59-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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